Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate is a compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol.
Preparation Methods
The synthesis of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: Research has explored its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is employed in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and are widely used in medicinal chemistry for drug development.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are also used in drug discovery and development.
Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid: These compounds are synthesized for their potential anticonvulsant activity and other therapeutic applications.
This compound stands out due to its unique combination of a benzyl group and a piperidine ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(16)14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDYKTQCORVESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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